BenchChemオンラインストアへようこそ!

2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide

Myeloperoxidase inhibition Inflammatory disease Reactive oxygen species

2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7) is a synthetic sulfonamide-derivative bearing a chloroacetamide electrophilic warhead, a morpholine-4-sulfonyl solubilizing group, and a 4-methoxy substituent on the central phenyl ring (molecular formula C₁₃H₁₇ClN₂O₅S; molecular weight 348.80 g/mol). The compound exhibits a computed XLogP3 of 0.5, a topological polar surface area of approximately 84.9–93.3 Ų, and five rotatable bonds, indicating moderate polarity and conformational flexibility suitable for target engagement.

Molecular Formula C13H17ClN2O5S
Molecular Weight 348.8
CAS No. 726152-34-7
Cat. No. B2965383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide
CAS726152-34-7
Molecular FormulaC13H17ClN2O5S
Molecular Weight348.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C13H17ClN2O5S/c1-20-11-3-2-10(15-13(17)9-14)8-12(11)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
InChIKeyKSAKMQSZLSFOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7): Procurement-Relevant Structural and Physicochemical Baseline


2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7) is a synthetic sulfonamide-derivative bearing a chloroacetamide electrophilic warhead, a morpholine-4-sulfonyl solubilizing group, and a 4-methoxy substituent on the central phenyl ring (molecular formula C₁₃H₁₇ClN₂O₅S; molecular weight 348.80 g/mol) [1]. The compound exhibits a computed XLogP3 of 0.5, a topological polar surface area of approximately 84.9–93.3 Ų, and five rotatable bonds, indicating moderate polarity and conformational flexibility suitable for target engagement [1][2]. It is listed in the ECHA C&L Inventory under EC Number 999-564-7 and is commercially available from multiple suppliers at purities typically ranging from 95% to 97%+ [1][3].

Why In-Class Morpholine-Sulfonyl Acetamides Cannot Be Interchanged with 2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7)


Compounds sharing the morpholine-4-sulfonyl phenyl acetamide scaffold exhibit profoundly divergent biological activities depending on the position and identity of substituents on the phenyl ring . For instance, the positional isomer 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 565194-83-4) is characterized as a potent, selective, and competitive blocker of the hERG potassium channel , whereas the des-methoxy analog 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 379255-30-8) has been profiled in carbonic anhydrase inhibition panels with IC₅₀ values in the 10.93–25.06 nM range against CA IX . The 4-chloro analog (PDB 6PNM) acts as a covalent GSTO1-1 inhibitor [1]. These functional divergences underscore that minor structural perturbations—regioisomeric shift of the methoxy group, replacement of methoxy with chloro, or removal of the methoxy altogether—radically alter target selectivity, potency, and safety pharmacology profiles. Consequently, generic substitution within this chemical class without compound-specific validation risks selecting a molecule with irrelevant or even contraindicated biological activity.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7) Versus Closest Analogs


Myeloperoxidase (MPO) Inhibition: ~17-Fold Superiority Over 4-Aminoantipyrine in Human Neutrophil Assays

The target compound demonstrates potent inhibition of myeloperoxidase (MPO) activity in human neutrophil in vitro assays, with an IC₅₀ of 0.9 μM. This represents an approximately 17-fold improvement over the traditional MPO inhibitor 4-aminoantipyrine (IC₅₀: ~15 μM) tested under comparable conditions [1]. The inhibitory effect suppresses hypochlorous acid (HOCl) production, a key reactive oxygen species implicated in inflammatory pathologies including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) [1]. No direct head-to-head MPO inhibition data against the positional isomer (CAS 565194-83-4) or the des-methoxy analog (CAS 379255-30-8) are available in the public domain, precluding definitive within-class potency ranking.

Myeloperoxidase inhibition Inflammatory disease Reactive oxygen species

α-Synuclein Aggregation Inhibition: ~3-Fold Efficiency Gain Over Clioquinol in Thioflavin T Fluorescence Assays

In thioflavin T fluorescence assays monitoring α-synuclein protein aggregation—a pathological hallmark of Parkinson's disease—the target compound achieves >60% aggregation inhibition at sub-5 μM concentrations relative to untreated controls, representing an approximately threefold efficiency improvement over the reference aggregation inhibitor clioquinol [1]. Molecular docking simulations suggest that the morpholine nitrogen forms hydrogen bonds with Ser199 and Tyr198 residues in target protein binding pockets, while π-stacking between the methoxy-substituted phenyl ring and Phe86 residues contributes synergistically to binding affinity [1]. Quantitative α-synuclein inhibition data for the positional isomer (CAS 565194-83-4) or the des-methoxy analog (CAS 379255-30-8) are not publicly available.

α-Synuclein aggregation Parkinson's disease Neurodegeneration

PPARγ Agonist Modulation: Dual Adiponectin Upregulation and Lipogenic Gene Suppression in Murine Adipocyte Models

The target compound exhibits PPARγ agonist modulatory activity in murine adipocyte differentiation models, demonstrating dose-dependent increases in adiponectin secretion concomitant with suppression of lipogenic gene expression profiles [1]. This dual-action pharmacology—enhancing insulin-sensitizing adiponectin while restraining adipogenesis—represents a therapeutically desirable profile not uniformly shared across morpholine-sulfonyl acetamide analogs. In contrast, the positional isomer 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide is primarily characterized as a hERG channel blocker, indicating fundamentally divergent target selectivity driven by the regioisomeric methoxy position . Quantitative PPARγ activation data (EC₅₀ / IC₅₀ values) for both compounds in the same assay system are not publicly available, limiting the strength of direct potency comparison.

PPARγ modulation Diabetes Metabolic disease

Structural Determinants of Selectivity: Regioisomeric Methoxy Position Drives Target Engagement Divergence

The 4-methoxy-3-(morpholine-4-sulfonyl) substitution pattern of the target compound (CAS 726152-34-7) creates a unique hydrogen-bonding and π-stacking pharmacophore that computational docking associates with MPO heme-pocket engagement (Ser199, Tyr198, Phe86 residues) [1]. In contrast, the 2-methoxy-5-(morpholine-4-sulfonyl) regioisomer (CAS 565194-83-4) is a documented hERG channel blocker, while the 4-chloro-3-(morpholine-4-sulfonyl) analog is a confirmed GSTO1-1 covalent inhibitor (PDB 6PNM) [2]. These divergent target profiles demonstrate that the methoxy group position and identity (methoxy vs. chloro at position 4) critically determine which biological target is engaged. The target compound's computed LogP of 0.5 and topological polar surface area of ~93.3 Ų also differentiate it from more lipophilic analogs, potentially influencing solubility, membrane permeability, and off-target binding promiscuity [3].

Structure-activity relationship Regioisomerism Target selectivity

Chloroacetamide Electrophilic Warhead: Covalent Modification Potential Differentiated from Non-Electrophilic Analogs

The chloroacetamide moiety of the target compound functions as an electrophilic warhead capable of undergoing nucleophilic substitution reactions with thiol, amino, and hydroxyl nucleophiles [1]. This distinguishes it from non-halogenated morpholine-sulfonyl phenyl acetamides such as N-[4-(morpholine-4-sulfonyl)phenyl]acetamide (CAS not available; RefChem 361169), which lack the electrophilic chlorine and therefore cannot form covalent adducts with target proteins [2]. The electrophilic character is further substantiated by the compound's classification under the ECHA C&L Inventory, which carries notified hazard classifications consistent with a reactive chloroacetyl group [3]. The reactivity profile enables applications requiring covalent target engagement, such as irreversible enzyme inhibition or bioconjugation via the chloroacetyl handle, that are inaccessible to non-electrophilic analogs.

Covalent inhibitor Electrophilic warhead Nucleophilic substitution

Solubility and Physicochemical Drug-Likeness Profile Differentiated from More Lipophilic Morpholine-Sulfonyl Analogs

The target compound exhibits a computed XLogP3 of 0.5, indicating moderate hydrophilicity that distinguishes it from more lipophilic morpholine-sulfonyl acetamide analogs [1]. Its DMSO solubility exceeds approximately 9 mg/mL, and its topological polar surface area (TPSA) of 84.9–93.3 Ų falls within the favorable range for oral bioavailability [1][2]. In comparison, the 4-chloro analog (PDB 6PNM ligand) has a higher computed LogP due to replacement of the polar methoxy with a lipophilic chloro substituent, which may reduce aqueous solubility and alter pharmacokinetic distribution [3]. The compound satisfies Lipinski's Rule of Five (molecular weight 348.80 < 500; H-bond donors = 1; H-bond acceptors = 6; LogP = 0.5 < 5) [1]. These properties render it more suitable for in vitro assays requiring aqueous compatibility and for in vivo studies where moderate polarity is preferred.

Solubility Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide (CAS 726152-34-7)


Myeloperoxidase (MPO)-Driven Inflammatory Disease Research

Based on the demonstrated IC₅₀ of 0.9 μM against human neutrophil MPO—representing an approximately 17-fold potency gain over 4-aminoantipyrine—this compound serves as a quantitatively superior chemical probe for investigating MPO-dependent reactive oxygen species production in inflammatory pathologies such as rheumatoid arthritis and COPD [1]. Researchers studying the role of hypochlorous acid in tissue damage or screening for MPO inhibitors as anti-inflammatory leads should prioritize this compound over reference inhibitors with weaker potency.

Parkinson's Disease and α-Synuclein Aggregation Studies

The compound's >60% inhibition of α-synuclein aggregation at sub-5 μM concentrations—approximately threefold more efficient than clioquinol—positions it as a validated tool compound for Parkinson's disease research programs focused on protein misfolding and aggregation mechanisms [1]. Its dual capability to inhibit aggregation while engaging MPO (relevant to neuroinflammation) may offer synergistic value for studies examining the intersection of oxidative stress and proteinopathy in neurodegeneration.

PPARγ Modulator Discovery for Metabolic Disease with Reduced Adipogenic Liability

The compound's demonstrated ability to upregulate adiponectin secretion while simultaneously suppressing lipogenic gene expression in murine adipocyte models makes it a useful chemical starting point for diabetes drug discovery programs seeking insulin-sensitizing PPARγ modulators with reduced adipogenic side effects [1]. Procurement of this specific regioisomer is critical because the positional isomer (CAS 565194-83-4) engages hERG channels rather than PPARγ, representing a fundamentally different and potentially cardiotoxic pharmacology .

Covalent Probe Development Leveraging the Chloroacetamide Electrophilic Warhead

The chloroacetamide moiety enables covalent modification of nucleophilic residues (cysteine, serine, lysine) in target proteins, distinguishing it from non-electrophilic morpholine-sulfonyl acetamides [1]. This reactivity can be exploited for irreversible enzyme inhibition studies, activity-based protein profiling (ABPP), or bioconjugation applications. Researchers constructing covalent chemical probes should select this compound over non-halogenated analogs (e.g., N-[3-(4-morpholinylsulfonyl)phenyl]acetamide) that lack the electrophilic warhead and therefore cannot form stable covalent adducts .

Quote Request

Request a Quote for 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.